molecular formula C12H16ClN3O2S B8599582 5-Chloro-2-pentyl-1H-benzimidazole-6-sulfonamide CAS No. 89725-18-8

5-Chloro-2-pentyl-1H-benzimidazole-6-sulfonamide

Cat. No. B8599582
M. Wt: 301.79 g/mol
InChI Key: LJZVGANTTPQISJ-UHFFFAOYSA-N
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Patent
US04420487

Procedure details

To 50 ml of 4 N hydrochloric acid containing 11.8 g of 2-amino-4-chloro-5-sulfamylaniline was added 9.2 g of hexanoic acid and the suspension refluxed for 6 hours. Concentration in vacuo provided a solid which was then slowly added with stirring to 100 ml of 38% ammonium hydroxide. After collecting the solid by filtration, the precipitate was added to 400 ml of methanol and the suspension brought to a boil. Charcoal was then added and the mixture filtered through filter paper, cooled, and filtered through Celite. Concentration in vacuo gave brown crystals which upon recrystallization from acetonitrile provided 2.6 g of product, mp 183°-185°.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[CH:9]=[C:8]([Cl:10])[C:7]([S:11](=[O:14])(=[O:13])[NH2:12])=[CH:6][C:4]=1[NH2:5].[C:15](O)(=O)[CH2:16][CH2:17][CH2:18][CH2:19][CH3:20]>[OH-].[NH4+]>[Cl:10][C:8]1[C:7]([S:11](=[O:13])(=[O:14])[NH2:12])=[CH:6][C:4]2[NH:5][C:15]([CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])=[N:2][C:3]=2[CH:9]=1 |f:3.4|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(N)C=C(C(=C1)Cl)S(N)(=O)=O
Name
Quantity
9.2 g
Type
reactant
Smiles
C(CCCCC)(=O)O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
[OH-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the suspension refluxed for 6 hours
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
Concentration in vacuo
CUSTOM
Type
CUSTOM
Details
provided a solid which
ADDITION
Type
ADDITION
Details
was then slowly added
CUSTOM
Type
CUSTOM
Details
After collecting the solid
FILTRATION
Type
FILTRATION
Details
by filtration
ADDITION
Type
ADDITION
Details
the precipitate was added to 400 ml of methanol
ADDITION
Type
ADDITION
Details
Charcoal was then added
FILTRATION
Type
FILTRATION
Details
the mixture filtered
FILTRATION
Type
FILTRATION
Details
through filter paper
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
Concentration in vacuo
CUSTOM
Type
CUSTOM
Details
gave brown crystals which
CUSTOM
Type
CUSTOM
Details
upon recrystallization from acetonitrile

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC2=C(NC(=N2)CCCCC)C=C1S(N)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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